molecular formula C6H11NO2 B175334 N-Methoxy-N-methylcyclopropanecarboxamide CAS No. 147356-78-3

N-Methoxy-N-methylcyclopropanecarboxamide

Cat. No. B175334
M. Wt: 129.16 g/mol
InChI Key: IQYRPZAMBNATNQ-UHFFFAOYSA-N
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Patent
US07351700B2

Procedure details

N,O-dimethyl-hydroxylamine HCl (40 g, 410 mmol) was suspended under nitrogen in DCM (400 mL) and cooled in ice. Triethylamine (63 mL, 451 mmol) was added slowly, then cyclopropanecarbonyl chloride (41 mL, 451 mmol) was added slowly. Stirring without cooling was continued for 1 h. Extraction: 2×DCM, 1×1 N HCl, 1×NaCl. Distillation: 75° C./20 mbar. One obtained 32.5 g (61%) of a colorless oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].C(N(CC)CC)C.[CH:13]1([C:16](Cl)=[O:17])[CH2:15][CH2:14]1>C(Cl)Cl>[CH3:5][O:4][N:3]([CH3:2])[C:16]([CH:13]1[CH2:15][CH2:14]1)=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
Cl.CNOC
Step Two
Name
Quantity
63 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
41 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
EXTRACTION
Type
EXTRACTION
Details
Extraction
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
75° C./20 mbar

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CON(C(=O)C1CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.5 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.